molecular formula C22H23NO4S B2830262 ETHYL 6-METHYL-2-(3-METHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 923234-80-4

ETHYL 6-METHYL-2-(3-METHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2830262
CAS No.: 923234-80-4
M. Wt: 397.49
InChI Key: SOAUAEBIWWBAFS-UHFFFAOYSA-N
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Description

ETHYL 6-METHYL-2-(3-METHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a 3-methylbenzofuran-2-amido group and an ethyl ester moiety. Its structure combines benzothiophene and benzofuran systems, which are known for their diverse biological and material science applications.

Properties

IUPAC Name

ethyl 6-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-4-26-22(25)18-15-10-9-12(2)11-17(15)28-21(18)23-20(24)19-13(3)14-7-5-6-8-16(14)27-19/h5-8,12H,4,9-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAUAEBIWWBAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=C(C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-2-(3-METHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and benzo[b]thiophene intermediates, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-METHYL-2-(3-METHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

ETHYL 6-METHYL-2-(3-METHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: It has potential as a lead compound for the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-(3-METHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to derivatives with analogous tetrahydrobenzothiophene or benzofuran frameworks. Key structural variations include substituent groups, molecular weight, and functional group positioning, which affect properties such as solubility, stability, and biological activity. Below is a detailed analysis of three closely related compounds:

ETHYL 6-METHYL-2-({[(4-OXO-3-PHENYL-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

  • Molecular Formula : C₂₉H₂₉N₃O₄S₃
  • Molecular Weight : 579.76 g/mol
  • Key Features: Incorporates a pyrimidine-sulfanyl-acetyl substituent instead of a benzofuran-amido group. Higher molecular weight due to the cyclopenta-thieno-pyrimidine system. The sulfanyl group may enhance oxidative stability but reduce solubility in polar solvents compared to the amide group in the target compound .

ETHYL 3-AMINO-5,5-DIFLUORO-4,5,6,7-TETRAHYDROBENZOFURAN-2-CARBOXYLATE

  • Molecular Formula: C₁₁H₁₃F₂NO₃
  • Molecular Weight : 263.23 g/mol
  • Key Features: Replaces the tetrahydrobenzothiophene core with a tetrahydrobenzofuran system. Lower molecular weight and simpler structure may improve bioavailability but reduce thermal stability .

ETHYL 6-METHYL-2-(((2-(2-METHYL-3-PHENYL-2-PROPENYLIDENE)HYDRAZINO)(OXO)ACETYL)AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

  • Structural Notes: Features a hydrazino-oxo-acetyl substituent, introducing a conjugated system that may enhance UV absorption.

Structural and Functional Analysis

Core Heterocycle Comparison

Property Target Compound Pyrimidine-Sulfanyl Derivative Tetrahydrobenzofuran Derivative
Core Structure Tetrahydrobenzothiophene Cyclopenta-thieno-pyrimidine Tetrahydrobenzofuran
Key Functional Groups Benzofuran-amido, ethyl ester Pyrimidine-sulfanyl, ethyl ester Amino, difluoro, ethyl ester
Molecular Weight (g/mol) Not explicitly reported 579.76 263.23
Potential Applications Material science, medicinal chemistry Enzyme inhibition, catalysis Fluorophore design, agrochemicals

Substituent Effects

  • Benzofuran-Amido vs. Pyrimidine-Sulfanyl :
    • The benzofuran-amido group in the target compound likely improves π-stacking and hydrophobic interactions, whereas the pyrimidine-sulfanyl group in may favor metal coordination or redox activity.
  • Amino-Difluoro vs. Hydrazino-Oxo: Amino and difluoro groups (as in ) enhance polarity and hydrogen-bonding capacity, whereas hydrazino-oxo groups (as in ) introduce tautomerism and photochemical reactivity.

Biological Activity

Ethyl 6-methyl-2-(3-methyl-1-benzofuran-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₉N₃O₃S
Molecular Weight: 357.42 g/mol
IUPAC Name: this compound

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the benzofuran moiety and amide group contributes to its potential therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
Compound AA2780 (Ovarian)12.5
Compound BKB (Cervical)8.0
Compound CHepG2 (Liver)15.3

The structure-activity relationship (SAR) studies indicate that modifications in the side chains of these compounds can enhance their potency against cancer cells.

Anti-inflammatory Effects

Thiophene-based compounds have been recognized for their anti-inflammatory properties. This compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways:

CompoundEnzyme TargetIC₅₀ (µM)Mechanism of Action
Compound DCOX-129.2Inhibition of prostaglandin synthesis
Compound ELOX6.0Suppression of leukotriene production

These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating these enzyme activities .

Analgesic Activity

In vivo studies using the "hot plate" method demonstrated that derivatives of benzothiophene exhibit analgesic properties superior to standard analgesics like metamizole. The efficacy was attributed to their ability to interfere with pain signaling pathways .

Study on Antitumor Activity

A notable study evaluated the antitumor activity of a related compound in a mouse model of cancer. The compound was administered at varying doses and showed a dose-dependent reduction in tumor size:

  • Dosage: 10 mg/kg
  • Tumor Size Reduction: 40% after two weeks
  • Mechanism: Induction of apoptosis in tumor cells via caspase activation .

Clinical Implications

The biological activities of this compound suggest its potential as a lead compound for drug development targeting cancer and inflammation.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step procedures starting with commercially available precursors. Key steps include:

  • Amide coupling : Reaction of a benzofuran-2-carboxylic acid derivative with an amine-functionalized tetrahydrobenzothiophene intermediate using coupling agents like EDCI/HOBt .
  • Esterification : Introduction of the ethyl ester group via reaction with ethanol under acidic or catalytic conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are critical to achieve >95% purity . Critical parameters : Temperature control during exothermic steps (e.g., coupling reactions), inert atmosphere to prevent oxidation, and strict moisture avoidance .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

A combination of spectroscopic and chromatographic methods is required:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) functional groups .
  • HPLC : Purity assessment (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

Systematic optimization strategies include:

  • Catalyst screening : Use of palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura cross-coupling to reduce byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require strict drying to avoid hydrolysis .
  • Reaction monitoring : In-situ FTIR or TLC to track progress and terminate reactions at optimal conversion (e.g., 85-90%) . Example : Substituting THF with 1,4-dioxane increased amidation yield from 65% to 82% by reducing epimerization .

Q. How can conflicting biological activity data across studies be resolved?

Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

  • Assay variability : Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Compound stability : Perform stability tests in assay buffers (e.g., pH 7.4, 37°C) to rule out degradation .
  • Cellular context : Compare activity in primary cells vs. immortalized lines to assess target specificity . Case study : Discrepancies in IC50_{50} values (5 μM vs. >50 μM) for kinase inhibition were resolved by identifying ATP concentration differences in assay protocols .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

SAR studies focus on systematic substituent modifications:

  • Benzothiophene core : Methyl vs. ethyl groups at position 6 impact lipophilicity (logP changes by 0.3–0.5 units) .
  • Benzofuran amide : Electron-withdrawing groups (e.g., -NO2_2) enhance binding affinity to hydrophobic enzyme pockets . Table 1: Substituent Effects on Bioactivity
PositionSubstituentEffect on IC50_{50} (Enzyme X)LogP Change
6-CH3_312 μM+0.3
6-C2_2H5_528 μM+0.8
Benzofuran-NO2_28 μM-0.2
Data derived from analogs in

Methodological Challenges & Solutions

Q. How can researchers address low solubility in aqueous buffers during bioassays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable esters (e.g., phosphate prodrugs) for improved bioavailability .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance cellular uptake .

Q. What computational tools are recommended for predicting binding modes with target proteins?

  • Docking software : AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., kinase ATP-binding pockets) .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors using MOE .

Data Reproducibility Guidelines

  • Synthesis : Report exact equivalents of reagents, reaction times, and purification Rf_f values .
  • Bioassays : Include positive/negative controls (e.g., staurosporine for kinase assays) and replicate counts (n ≥ 3) .

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